

Unveiling the Off-Target Landscape of WM-1119: A Technical Guide Beyond KAT6A

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Compound of Interest

Compound Name: WM-1119

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This technical guide provides an in-depth exploration of the molecular targets of **WM-1119**, a potent and selective chemical probe for lysine acetyltransferases (KATs) 6A and 6B. While primarily recognized for its high affinity for KAT6A, a comprehensive understanding of its broader interaction profile is critical for its precise application in research and drug development. This document summarizes the known targets of **WM-1119**, details the experimental protocols used for their identification, and illustrates the key signaling pathways modulated by this inhibitor.

Quantitative Analysis of WM-1119 Target Affinity and Potency

WM-1119 is a highly potent and selective inhibitor of KAT6A and its close homolog KAT6B.^[1]^[2]^[3] Its selectivity has been rigorously evaluated against other histone acetyltransferases (HATs), demonstrating a clear preference for the KAT6 subfamily. The following table summarizes the in vitro potency and binding affinities of **WM-1119** against its primary and secondary targets.

Target	Assay Type	Metric	Value	Selectivity vs. KAT6A (Kd)
KAT6A	Surface Plasmon Resonance (SPR)	Kd	2 nM	-
HAT Activity Assay (AlphaScreen)	IC50	37 nM	-	
Lymphoma Cell Growth Inhibition	IC50	0.25 μ M	-	
KAT6B	Not specified	Assumed dual inhibitor with KAT6A	-	-
KAT5	Surface Plasmon Resonance (SPR)	Kd	2.2 μ M	1100-fold
KAT7	Surface Plasmon Resonance (SPR)	Kd	0.5 μ M	250-fold

Data compiled from multiple sources.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

In addition to its selectivity against other HATs, **WM-1119** has been profiled against a broad panel of 166 kinases, G-protein coupled receptors (GPCRs), histone deacetylases (HDACs), and phosphatases at a concentration of 10 μ M, where no significant off-target activity was observed.[\[4\]](#)

Experimental Methodologies

The characterization of **WM-1119**'s target profile involved a series of robust biochemical and cellular assays. The following are detailed descriptions of the key experimental protocols employed.

Histone Acetyltransferase (HAT) Activity Assay (AlphaScreen)

This assay quantifies the enzymatic activity of HATs by detecting the acetylation of a histone substrate.

- **Reaction Setup:** The HAT enzyme (e.g., KAT6A), a biotinylated histone H3 peptide substrate, and acetyl-coenzyme A (Ac-CoA) are combined in an assay buffer.
- **Inhibitor Addition:** **WM-1119** or a vehicle control is added to the reaction mixture at various concentrations.
- **Incubation:** The reaction is incubated to allow for enzymatic acetylation of the histone substrate.
- **Detection:** AlphaLISA acceptor beads conjugated to an anti-acetylated lysine antibody and streptavidin-coated donor beads are added. In the presence of acetylated substrate, the beads are brought into proximity, generating a chemiluminescent signal upon laser excitation.
- **Data Analysis:** The signal intensity is measured, and IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity between a ligand (**WM-1119**) and an immobilized protein (e.g., KAT6A).

- **Immobilization:** The target protein (e.g., KAT6A, KAT5, KAT7) is immobilized on a sensor chip.
- **Analyte Injection:** A series of concentrations of **WM-1119** are flowed over the sensor chip surface.
- **Binding Measurement:** The binding of **WM-1119** to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response unit (RU).

- **Data Analysis:** The association and dissociation rates are measured, and the equilibrium dissociation constant (K_d) is calculated to determine the binding affinity.

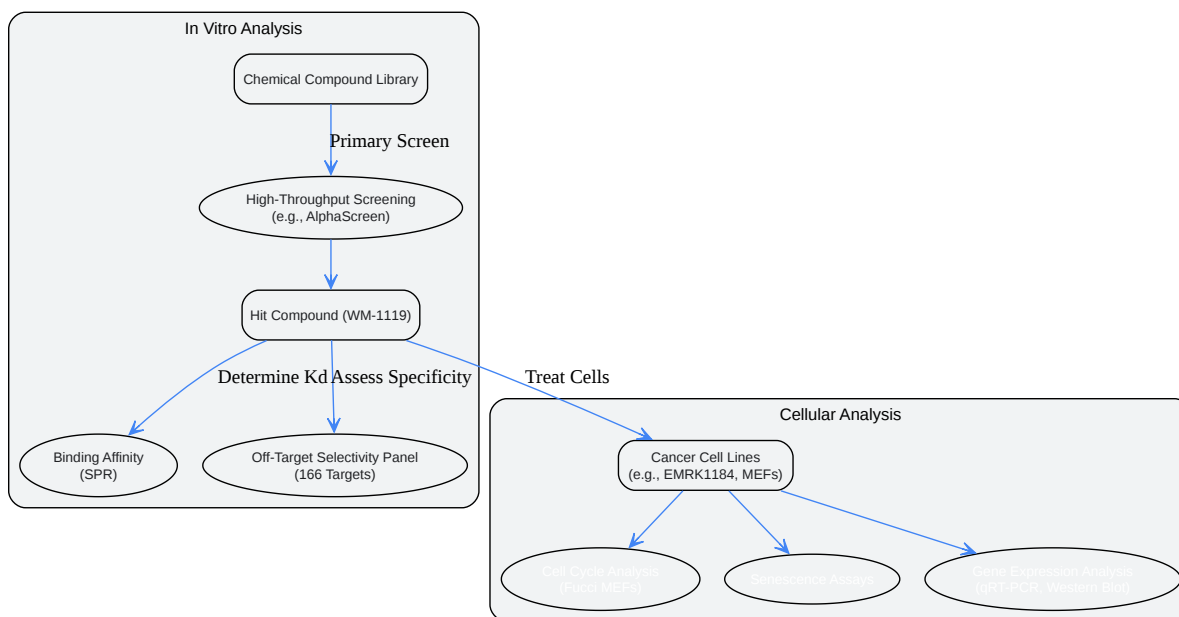
Cellular Target Engagement and Phenotypic Assays

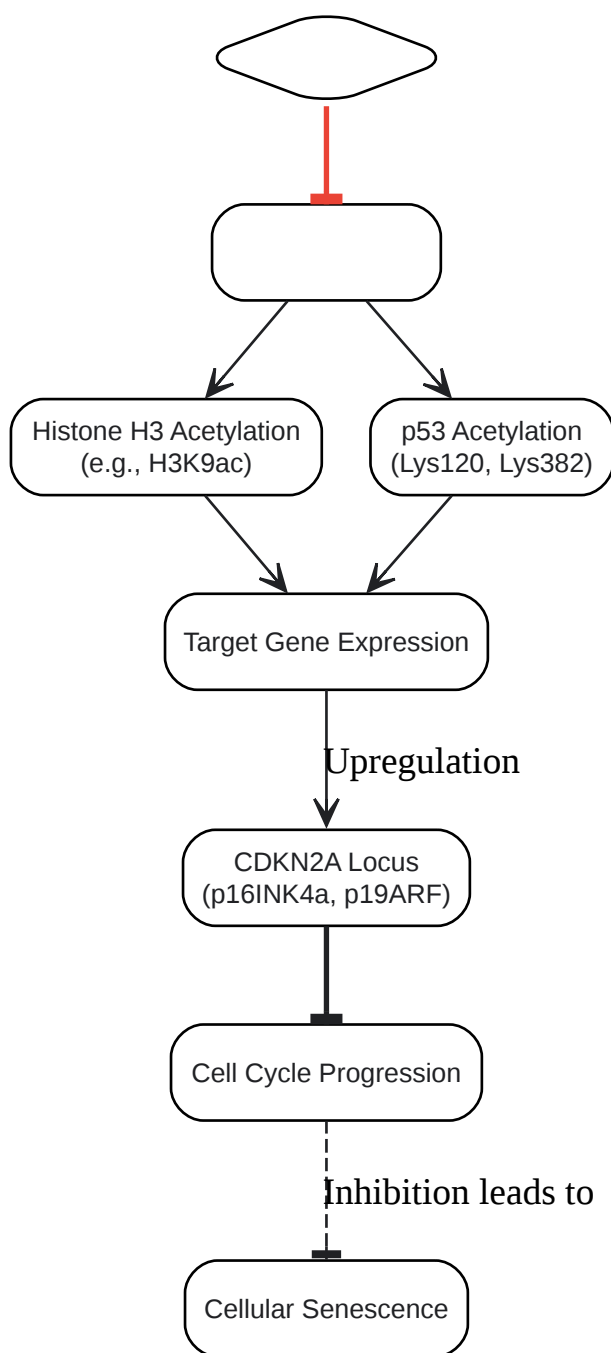
These assays assess the effects of **WM-1119** in a cellular context to confirm target engagement and elucidate its biological consequences.

- **Cell Cycle Analysis in Fucci MEFs:** Mouse Embryonic Fibroblasts (MEFs) expressing the Fluorescent Ubiquitination-based Cell Cycle Indicator (Fucci) are treated with **WM-1119**. The Fucci system uses fluorescent proteins to label cells in different phases of the cell cycle (G1, S, G2/M), allowing for the quantification of cell cycle arrest by flow cytometry or fluorescence microscopy.^[4]
- **Lymphoma Cell Growth Inhibition:** The effect of **WM-1119** on the proliferation of cancer cell lines, such as EMRK1184 lymphoma cells, is determined by treating the cells with a range of inhibitor concentrations.^{[4][5]} Cell viability is assessed using methods like MTT or CellTiter-Glo assays to determine the IC₅₀ value.

Visualizing the Impact of WM-1119

The following diagrams illustrate the experimental workflow for target identification and the signaling pathway modulated by **WM-1119**.





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